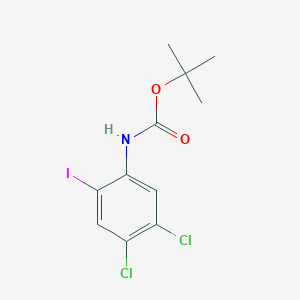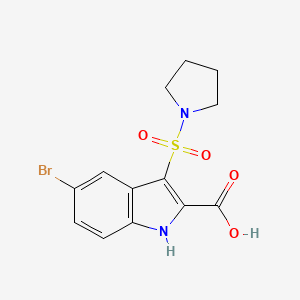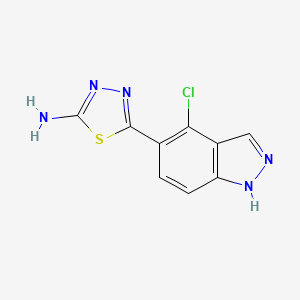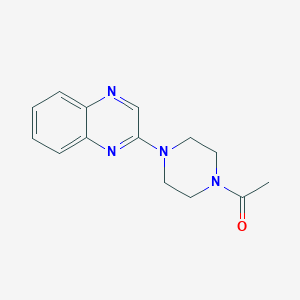
1H-Pyrrole-2,5-dione, 3-(2-(3,4-dichlorophenyl)-4-thiazolyl)-4-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-2,5-dione, 3-(2-(3,4-dichlorophenyl)-4-thiazolyl)-4-hydroxy- is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a pyrrole ring, a thiazole ring, and a dichlorophenyl group, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole-2,5-dione, 3-(2-(3,4-dichlorophenyl)-4-thiazolyl)-4-hydroxy- typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrrole ring followed by the introduction of the thiazole and dichlorophenyl groups. The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of more complex oxygenated derivatives, while reduction could yield simpler hydrocarbon structures .
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-2,5-dione, 3-(2-(3,4-dichlorophenyl)-4-thiazolyl)-4-hydroxy- has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including its ability to inhibit certain enzymes and proteins involved in disease pathways. Additionally, this compound is used in industrial applications, such as the development of new materials and chemical processes .
Wirkmechanismus
The mechanism by which 1H-Pyrrole-2,5-dione, 3-(2-(3,4-dichlorophenyl)-4-thiazolyl)-4-hydroxy- exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an inhibitor of the RAD51 protein, which plays a crucial role in DNA repair processes. By binding to RAD51, this compound can disrupt the protein’s function, leading to potential therapeutic effects in the treatment of certain cancers .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1H-Pyrrole-2,5-dione, 3-(2-(3,4-dichlorophenyl)-4-thiazolyl)-4-hydroxy- include other pyrrole and thiazole derivatives. These compounds share structural similarities but may differ in their chemical behavior and applications. For example, 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione is another compound that has been studied for its inhibitory effects on RAD51.
Eigenschaften
CAS-Nummer |
78743-16-5 |
|---|---|
Molekularformel |
C13H6Cl2N2O3S |
Molekulargewicht |
341.2 g/mol |
IUPAC-Name |
3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-4-hydroxypyrrole-2,5-dione |
InChI |
InChI=1S/C13H6Cl2N2O3S/c14-6-2-1-5(3-7(6)15)13-16-8(4-21-13)9-10(18)12(20)17-11(9)19/h1-4H,(H2,17,18,19,20) |
InChI-Schlüssel |
PVSYAVQJRPWRBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=NC(=CS2)C3=C(C(=O)NC3=O)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-methylthieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B13873229.png)


![4-[(4-chlorophenyl)methoxy]-1H-indazol-3-amine](/img/structure/B13873232.png)








![Phenyl {2-[(phenylmethyl)oxy]phenyl}carbamate](/img/structure/B13873295.png)
![2-[4-(Cyclopropylmethoxy)phenyl]ethanol](/img/structure/B13873302.png)
